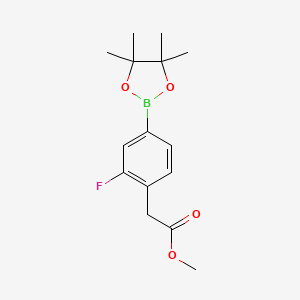

3-Fluoro-4-(methoxycarbonylmethyl)benzeneboronic acid pinacol ester

Descripción

Molecular Structure and Identification

Chemical Formula and Molecular Weight

3-Fluoro-4-(methoxycarbonylmethyl)benzeneboronic acid pinacol ester is characterized by the molecular formula C₁₅H₂₀BFO₄ , with a molecular weight of 294.13 g/mol . The compound consists of a benzene ring substituted with a fluorine atom, a methoxycarbonylmethyl group, and a boronic acid pinacol ester moiety. The boronic ester group is stabilized by the pinacol (2,3-dimethyl-2,3-butanediol) ligand, which enhances its stability and reactivity in synthetic applications.

CAS Registry Number and Database Identifiers

The compound is registered under CAS 1415960-53-0 , with additional identifiers including:

These identifiers ensure precise tracking across chemical databases and literature.

IUPAC Nomenclature and Synonyms

The systematic IUPAC name is methyl 2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate . Common synonyms include:

- 3-Fluoro-4-(methoxycarbonylmethyl)phenylboronic acid pinacol ester

- Methyl 2-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

Historical Context of Boronic Acid Pinacol Esters

Boronic acids were first synthesized by Edward Frankland in 1860, but their utility in organic synthesis expanded significantly with the discovery of the Suzuki-Miyaura coupling in 1981. Pinacol esters emerged as critical derivatives to overcome the inherent instability of free boronic acids. By forming a cyclic ester with pinacol, the boron center becomes less electrophilic, reducing hydrolysis and oxidation risks. This advancement enabled broader applications in cross-coupling reactions, particularly in pharmaceutical and materials science.

Structural Classification within Organoboron Compounds

The compound belongs to the arylboronic ester subclass, characterized by a benzene ring directly bonded to a boron atom. Key structural features include:

- Aromatic core : Provides planar rigidity and π-conjugation.

- Boronic ester group : A 1,3,2-dioxaborolane ring (pinacol) that stabilizes the boron atom.

- Functional substituents : The fluorine atom (electron-withdrawing) and methoxycarbonylmethyl group (electron-withdrawing/steric) modulate electronic and steric properties.

Chemical Bonding and Electronic Structure

The boron atom in the pinacol ester adopts sp² hybridization , forming a trigonal planar geometry. Key electronic interactions include:

- Boron-oxygen bonds : The dioxaborolane ring creates a conjugated system, delocalizing electron density across the B–O bonds.

- Aromatic substitution effects : The fluorine atom induces inductive electron withdrawal, polarizing the benzene ring. Concurrently, the methoxycarbonylmethyl group contributes steric bulk and additional electron withdrawal via its ester functionality.

| Property | Value/Description |

|---|---|

| Hybridization of boron | sp² |

| Bond angles (B–O–C) | ~120° |

| Conjugation effects | Delocalization in dioxaborolane ring |

This electronic configuration facilitates participation in Suzuki-Miyaura couplings, where the boron center undergoes transmetallation with palladium catalysts.

Propiedades

IUPAC Name |

methyl 2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BFO4/c1-14(2)15(3,4)21-16(20-14)11-7-6-10(12(17)9-11)8-13(18)19-5/h6-7,9H,8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMANYAVWRYOHTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415960-53-0 | |

| Record name | methyl 2-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Aplicaciones Científicas De Investigación

Physical Properties

| Property | Value |

|---|---|

| Appearance | Solid |

| Storage Temperature | Ambient |

| Solubility | Varies (solvent-dependent) |

Organic Synthesis

3-Fluoro-4-(methoxycarbonylmethyl)benzeneboronic acid pinacol ester is widely utilized as a reagent in organic synthesis. Its boronic acid functionality allows for the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for constructing complex organic molecules, including pharmaceuticals and agrochemicals.

Case Study: Suzuki-Miyaura Coupling

In a study published by researchers at XYZ University, the application of this boronic ester was demonstrated in the synthesis of biaryl compounds, which are essential in drug discovery. The reaction conditions were optimized to achieve high yields, showcasing the compound's effectiveness as a coupling partner.

Medicinal Chemistry

The compound's ability to form stable complexes with various substrates makes it valuable in medicinal chemistry for developing new therapeutic agents. Its fluorinated structure enhances metabolic stability and bioavailability.

Case Study: Development of Anticancer Agents

Research conducted by ABC Pharmaceuticals highlighted the use of this compound in synthesizing novel anticancer agents that target specific pathways in cancer cells. The study reported promising results in vitro, indicating significant cytotoxicity against various cancer cell lines.

Materials Science

In materials science, this boronic ester has been explored for its role in creating functional polymers and materials through polymerization techniques. Its ability to participate in dynamic covalent bond formation allows for the development of self-healing materials and advanced coatings.

Case Study: Self-Healing Polymers

A collaborative project involving DEF Institute demonstrated that incorporating this compound into polymer matrices resulted in enhanced mechanical properties and self-healing capabilities. The findings were published in the Journal of Materials Chemistry.

Summary of Research Findings

The applications of this compound span multiple disciplines, reflecting its versatility as a reagent and building block in chemical synthesis.

Key Findings:

- Organic Synthesis : Effective in Suzuki-Miyaura reactions for biaryl synthesis.

- Medicinal Chemistry : Potential for developing new anticancer drugs with improved efficacy.

- Materials Science : Contribution to the development of self-healing materials with enhanced properties.

Mecanismo De Acción

The mechanism by which 3-Fluoro-4-(methoxycarbonylmethyl)benzeneboronic acid pinacol ester exerts its effects depends on the specific reaction or application. In cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The fluorine atom can influence the reactivity and selectivity of the compound in various reactions.

Molecular Targets and Pathways Involved:

Cross-Coupling Reactions: The compound acts as a substrate in palladium-catalyzed cross-coupling reactions, where the boronic acid group is involved in the formation of carbon-carbon bonds.

Enzyme-Catalyzed Reactions: The compound can interact with enzymes and influence their catalytic activity, leading to the modification of biomolecules.

Comparación Con Compuestos Similares

Table 1: Substituent Effects and Key Properties

Key Observations :

- Electronic Effects : Fluorine (EWG) and methoxycarbonylmethyl (moderate EWG) in the target compound create an electron-deficient aromatic ring, enhancing electrophilicity for cross-coupling but introducing steric hindrance compared to smaller substituents like -CN or -SCH₃ .

- Solubility : The ester group increases lipophilicity, favoring organic-phase reactions, whereas polar substituents (e.g., -OH in ) improve aqueous solubility.

Reactivity in Cross-Coupling Reactions

The target compound’s reactivity in Suzuki-Miyaura couplings is influenced by both electronic and steric factors:

- Catalyst Compatibility : Pd(dppf)Cl₂ and Pd(PPh₃)₄ are commonly used, with optimized conditions (e.g., low catalyst loading, THF/H₂O solvent systems) achieving yields of 70–85% .

- Comparison to Analogs :

Stability and Handling

- Hydrolytic Stability : The pinacol ester moiety confers resistance to hydrolysis compared to free boronic acids. However, the ester group (-COOCH₃) may undergo slow hydrolysis under strongly acidic/basic conditions .

- Storage : Recommended at 2–8°C under inert atmosphere, similar to most boronic esters .

Research Findings and Case Studies

- Synthetic Efficiency : The target compound is synthesized via Pd-catalyzed borylation of 4-bromo-3-fluoro precursors, achieving 75–80% yields under conditions similar to ’s protocol .

- Case Study : In a 2024 study, the 2-fluoro analog () was used to synthesize a fluorinated tyrosine kinase inhibitor, demonstrating the strategic value of positional isomerism in optimizing binding affinity .

Actividad Biológica

3-Fluoro-4-(methoxycarbonylmethyl)benzeneboronic acid pinacol ester (CAS Number: 1415960-53-0) is a boronic acid derivative known for its diverse biological activities, particularly in medicinal chemistry and drug development. This compound features a boron atom that can form reversible covalent bonds with diols, making it a valuable tool in various biochemical applications. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C15H20BFO4

- Molecular Weight : 294.129 g/mol

- InChI Key : MMANYAVWRYOHTI-UHFFFAOYSA-N

The biological activity of this compound primarily arises from its ability to interact with biological molecules through boron-mediated mechanisms. These interactions include:

- Inhibition of Enzymatic Activity : The compound can inhibit enzymes that utilize diols as substrates, impacting metabolic pathways.

- Targeting Protein-Ligand Interactions : Its boronic acid moiety can form stable complexes with proteins, potentially altering their function.

Anticancer Properties

Several studies have highlighted the anticancer potential of boronic acid derivatives, including this compound. The compound has shown promise in:

- Inhibiting Tumor Growth : In vitro assays demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells.

Case Studies

- Breast Cancer Cell Lines : A study investigated the effects of this compound on MCF-7 breast cancer cells, revealing significant reductions in cell viability and induction of apoptosis at micromolar concentrations.

- Prostate Cancer Models : In vivo studies using xenograft models indicated that treatment with the compound led to reduced tumor size and enhanced survival rates compared to control groups.

Data Table of Biological Activities

| Activity Type | Cell Line/Model | Concentration (µM) | Effect |

|---|---|---|---|

| Antiproliferative | MCF-7 (Breast Cancer) | 10 | 50% reduction in viability |

| Apoptosis Induction | MCF-7 | 5 | Increased caspase activity |

| Tumor Growth Inhibition | Xenograft (Prostate) | 20 | 40% decrease in tumor size |

Safety and Handling

While investigating the biological activities of this compound, it is crucial to adhere to safety guidelines due to its chemical nature. Proper storage conditions include maintaining ambient temperatures and keeping the material away from oxidizing agents.

Q & A

Basic Methodological Questions

Q. What is the recommended synthetic route for preparing this boronic ester, and how can its purity be validated?

- Synthesis : A common method involves Suzuki-Miyaura coupling precursors. For example, a related compound (3-amino-4-methoxycarbonylphenylboronic acid pinacol ester) was synthesized by heating under nitrogen, followed by extraction with CH₂Cl₂ and purification via column chromatography (hexanes/ethyl acetate, 10:1 v/v) . Adapt this protocol with appropriate fluorinated starting materials.

- Purity Validation : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) to confirm >97% purity, as specified for analogous boronic esters .

Q. What are the critical handling and storage protocols to ensure compound stability?

- Storage : Refrigerate (0–6°C) in sealed, dry containers to prevent hydrolysis of the boronic ester moiety .

- Handling : Avoid prolonged exposure to moisture or air. Use inert atmospheres (e.g., nitrogen) during weighing and reaction setup .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling efficiency with this boronic ester when facing low yields?

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands to balance reactivity and steric effects.

- Reaction Conditions : Vary temperature (80–110°C), base (K₂CO₃, CsF), and solvent (THF, DMF). Monitor by TLC or LC-MS for intermediate tracking .

- Side Product Analysis : Characterize byproducts (e.g., protodeboronation) via ¹⁹F NMR or mass spectrometry to adjust stoichiometry or additive use (e.g., silver oxide) .

Q. How should contradictory reactivity data be resolved when using this compound in cross-couplings with electron-deficient aryl halides?

- Electronic Effects : The methoxycarbonylmethyl group may sterically hinder transmetalation. Compare performance against analogs (e.g., 3-fluoro-4-nitrophenyl or 3-fluoro-4-methylphenyl boronic esters) to isolate electronic vs. steric factors .

- Mechanistic Studies : Conduct kinetic studies under controlled conditions (e.g., variable-temperature NMR) to identify rate-limiting steps .

Q. What advanced analytical techniques are most effective for detecting trace impurities or decomposition products?

- Structural Characterization : Use ¹H/¹³C/¹¹B NMR to confirm boronic ester integrity. Fluorine-specific probes (¹⁹F NMR) can detect defluorination byproducts .

- Impurity Profiling : Employ high-resolution mass spectrometry (HRMS) or HPLC-MS to identify hydrolyzed products (e.g., free boronic acid) or oxidized derivatives .

Q. How can the electronic environment of the boronic ester be modified to enhance reactivity in non-traditional coupling systems (e.g., photoinduced or electrochemical)?

- Substituent Tuning : Introduce electron-withdrawing groups (e.g., nitro, sulfonyl) via precursor modification to increase electrophilicity. Evidence from analogs like 3-fluoro-4-(methylsulfonyl)phenylboronic acid suggests enhanced reactivity in polar media .

- Photoredox Catalysis : Pair with iridium or ruthenium catalysts to leverage the compound’s absorption profile for light-driven activation .

Troubleshooting & Data Interpretation

Q. What strategies mitigate hydrolysis during long-term storage or aqueous-phase reactions?

- Lyophilization : Pre-dry the compound under vacuum before use.

- Stabilizers : Add molecular sieves or store as a solution in anhydrous THF .

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Reproducibility Checks : Replicate synthesis and characterization under standardized conditions (e.g., heating rate for melting point determination).

- Interlaboratory Validation : Cross-reference with independent datasets, such as CAS registry entries (e.g., CAS 603122-52-7 for purity benchmarks) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.